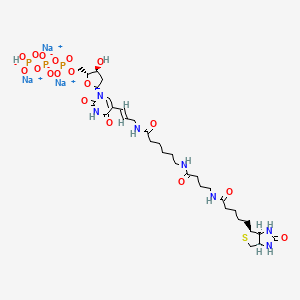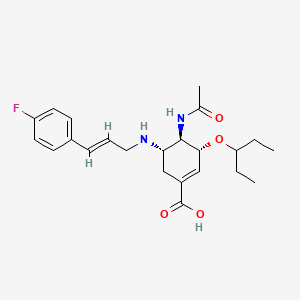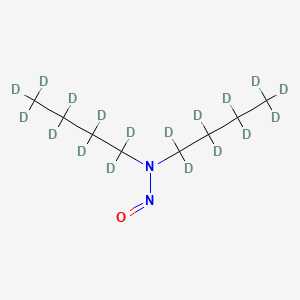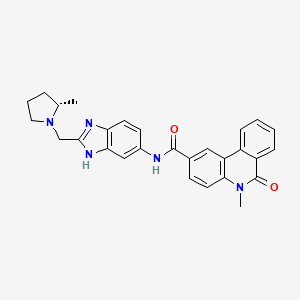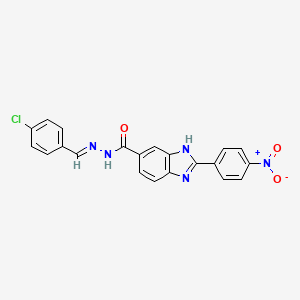
Antifungal agent 33
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antifungal agent 33 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, disrupting their growth and survival. This compound has shown promise in treating various fungal infections, making it a valuable addition to the arsenal of antifungal medications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 33 involves multiple steps, starting with the preparation of the core structure. The core structure is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous processes. The synthesis is optimized for cost-effectiveness and efficiency, with a focus on minimizing waste and environmental impact. Advanced techniques such as flow chemistry and automated synthesis are employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Antifungal agent 33 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have enhanced antifungal properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups, affecting the compound’s efficacy and spectrum of activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine or bromine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired modifications.
Major Products Formed
The major products formed from these reactions are various derivatives of this compound, each with potentially different antifungal properties. These derivatives are studied for their efficacy and safety in treating fungal infections.
Wissenschaftliche Forschungsanwendungen
Antifungal agent 33 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Investigated for its effects on fungal cell biology, including its impact on cell membrane integrity and metabolic pathways.
Medicine: Evaluated in clinical trials for its efficacy in treating fungal infections, particularly in immunocompromised patients.
Industry: Applied in the development of antifungal coatings and materials to prevent fungal growth in various industrial settings.
Wirkmechanismus
Antifungal agent 33 exerts its effects by targeting specific components of the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its structure and function. This leads to increased membrane permeability, causing leakage of essential cell contents and ultimately cell death. The compound may also inhibit key enzymes involved in ergosterol biosynthesis, further compromising the integrity of the fungal cell membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azoles: Inhibit ergosterol biosynthesis by targeting lanosterol 14α-demethylase.
Polyenes: Bind to ergosterol and disrupt the fungal cell membrane.
Echinocandins: Inhibit β-(1,3)-D-glucan synthesis, leading to cell wall destabilization.
Allylamines: Inhibit squalene epoxidase, a key enzyme in ergosterol biosynthesis.
Uniqueness
Antifungal agent 33 is unique in its dual mechanism of action, targeting both ergosterol binding and biosynthesis. This dual action enhances its efficacy and reduces the likelihood of resistance development. Additionally, its synthetic versatility allows for the creation of various derivatives with tailored antifungal properties.
Eigenschaften
Molekularformel |
C21H14ClN5O3 |
|---|---|
Molekulargewicht |
419.8 g/mol |
IUPAC-Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-nitrophenyl)-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C21H14ClN5O3/c22-16-6-1-13(2-7-16)12-23-26-21(28)15-5-10-18-19(11-15)25-20(24-18)14-3-8-17(9-4-14)27(29)30/h1-12H,(H,24,25)(H,26,28)/b23-12+ |
InChI-Schlüssel |
KMSMQKLBYVCZSK-FSJBWODESA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid](/img/structure/B12398005.png)
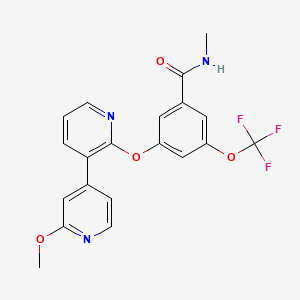
![[(9Z,12Z)-octadeca-9,12-dienyl] (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12398016.png)
![[(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12398017.png)
![(2S)-2-hydroxy-2-[[(2S,4Z)-4-[(2E,4E)-1-hydroxyocta-2,4-dienylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid](/img/structure/B12398021.png)
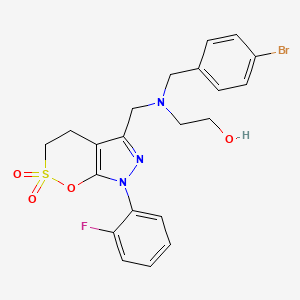

![[(2R,4S,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12398049.png)
